molecular formula C17H16N4O3S B4517414 N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide

N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B4517414
M. Wt: 356.4 g/mol
InChI Key: CYQZCEGWQZAZFL-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted with a carboxamide group at position 4, an acetylamino phenyl group at position N, and a furylmethylamino moiety at position 2 (Fig. 1). The thiazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including kinases and epigenetic enzymes . For example, CI-994 (a benzamide derivative with an acetylamino phenyl group) is a known histone deacetylase (HDAC) inhibitor , and thiazole carboxamides have demonstrated kinase inhibitory activity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11(22)19-12-4-6-13(7-5-12)20-16(23)15-10-25-17(21-15)18-9-14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQZCEGWQZAZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the acetylamino and furylmethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification processes such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The target compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position 2) Core Structure Molecular Formula Key Properties/Activities References
Target Compound 2-[(2-Furylmethyl)amino] 1,3-Thiazole-4-carboxamide C₁₇H₁₇N₄O₃S Potential kinase/HDAC inhibition*
N-[4-(Acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide 2-Cyclopentylamino 1,3-Thiazole-4-carboxamide C₁₇H₂₀N₄O₂S Improved lipophilicity
ML300 (N-[4-(acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-...acetamide) 2-Benzotriazolyl 1,3-Thiazole-4-carboxamide C₂₃H₂₅N₇O₃S SARS-CoV-2 Mpro inhibition
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide 2-Phenylsulfonylamino 1,3-Thiazole-4-carboxamide C₁₆H₁₂FN₃O₃S₂ Enhanced solubility (sulfonamide)
2-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide 2-(4-Chlorobenzyl) 1,3-Thiazole-4-carboxamide C₁₉H₁₇ClN₂O₂S Kinase inhibition (anticancer)

Notes:

  • Cyclopentylamino vs. Furylmethylamino: The cyclopentyl analog (C₁₇H₂₀N₄O₂S) exhibits higher lipophilicity (clogP ~3.2 vs. ~2.8 for the target compound), which may enhance blood-brain barrier penetration but reduce solubility .
  • Benzotriazolyl substituent (ML300) : The bulkier benzotriazole group in ML300 likely contributes to stronger target binding but may increase metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide

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